4Rnu8C6xxw

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ANEB-001 is a potent, small molecule cannabinoid receptor antagonist developed by Anebulo Pharmaceuticals. It is designed to address the unmet medical need for a specific antidote for acute cannabinoid intoxication. ANEB-001 is a competitive antagonist at the human CB1 receptor, which plays a crucial role in the effects of cannabinoids like delta-9-tetrahydrocannabinol (THC) .

Preparation Methods

The specific synthetic routes and reaction conditions for ANEB-001 are not publicly disclosed. it is known that ANEB-001 is an orally bioavailable compound, which suggests that its synthesis involves creating a stable, bioactive molecule that can be effectively absorbed when administered orally . Industrial production methods would likely involve standard pharmaceutical manufacturing processes, including the synthesis of the active pharmaceutical ingredient (API), formulation, and encapsulation into oral dosage forms .

Chemical Reactions Analysis

ANEB-001 undergoes various chemical reactions typical of small molecule drugs. As a competitive antagonist at the CB1 receptor, it likely undergoes binding interactions with the receptor, which involves non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound’s stability and reactivity under physiological conditions are crucial for its efficacy. Common reagents and conditions used in these reactions would include solvents, catalysts, and specific pH conditions to maintain the compound’s stability and activity .

Scientific Research Applications

ANEB-001 has significant scientific research applications, particularly in the field of medicine. It is being developed as a treatment for acute cannabinoid intoxication, a condition that occurs when individuals consume excessive amounts of cannabinoids, leading to adverse effects such as anxiety, paranoia, and psychosis. ANEB-001 has shown promise in clinical trials, demonstrating the ability to rapidly reverse the effects of THC in healthy volunteers . This makes it a valuable tool for emergency departments and healthcare providers dealing with cannabinoid intoxication cases. Additionally, ANEB-001’s role as a CB1 receptor antagonist opens up potential research avenues in studying the endocannabinoid system and its involvement in various physiological and pathological processes .

Mechanism of Action

ANEB-001 exerts its effects by competitively binding to the CB1 receptor, thereby blocking the action of cannabinoids like THC. The CB1 receptor is a G-protein-coupled receptor found primarily in the central nervous system, where it mediates the psychoactive effects of cannabinoids. By antagonizing this receptor, ANEB-001 prevents THC from exerting its effects, leading to a rapid reversal of symptoms associated with cannabinoid intoxication. The compound has a high affinity for the CB1 receptor, with an affinity of 0.6 nM, and demonstrates good oral bioavailability and brain penetration .

Comparison with Similar Compounds

ANEB-001 is unique in its specific application as an antidote for acute cannabinoid intoxication. While there are other CB1 receptor antagonists, such as rimonabant, ANEB-001 is distinguished by its rapid onset of action and its development specifically for reversing the effects of cannabinoid intoxication. Similar compounds include:

Rimonabant: A CB1 receptor antagonist previously used for weight loss and smoking cessation but withdrawn due to psychiatric side effects.

Taranabant: Another CB1 receptor antagonist investigated for obesity treatment but discontinued due to adverse effects.

AM251: A research compound used to study the endocannabinoid system, also a CB1 receptor antagonist

ANEB-001’s development focuses on safety and efficacy in treating cannabinoid intoxication, making it a valuable addition to the therapeutic arsenal for managing cannabinoid-related emergencies.

Properties

Key on ui mechanism of action |

About V24343 Scientists have long known that cannabis, which stimulates a receptor in the brain called the CB1 receptor, also stimulates appetite as evidenced by the hunger pangs or "munchies" often experienced by cannabis smokers. Blockade of these CB1 receptors by products like V24343 has been shown to cause weight loss and may reduce risk factors for obesity related disorders such as cardiovascular disease and type II diabetes. |

|---|---|

CAS No. |

791848-71-0 |

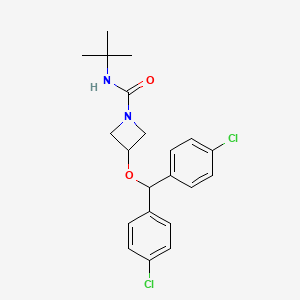

Molecular Formula |

C22H24ClF3N2O2 |

Molecular Weight |

440.9 g/mol |

IUPAC Name |

N-tert-butyl-3-[(R)-(4-chlorophenyl)-[2-(trifluoromethyl)phenyl]methoxy]azetidine-1-carboxamide |

InChI |

InChI=1S/C22H24ClF3N2O2/c1-21(2,3)27-20(29)28-12-16(13-28)30-19(14-8-10-15(23)11-9-14)17-6-4-5-7-18(17)22(24,25)26/h4-11,16,19H,12-13H2,1-3H3,(H,27,29)/t19-/m1/s1 |

InChI Key |

BNLYOVHLLDBOFZ-LJQANCHMSA-N |

Isomeric SMILES |

CC(C)(C)NC(=O)N1CC(C1)O[C@H](C2=CC=C(C=C2)Cl)C3=CC=CC=C3C(F)(F)F |

Canonical SMILES |

CC(C)(C)NC(=O)N1CC(C1)OC(C2=CC=C(C=C2)Cl)C3=CC=CC=C3C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-(4-chlorophenyl)methylideneamino]-2H-tetrazol-5-amine](/img/structure/B10832894.png)

![3-((quinazolin-5-yl)ethynyl)-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-trifluoro methylphenyl]benzamide](/img/structure/B10832895.png)

![5-{2-methyl-5-[4-(4-methyl-piperazin-1-ylmethyl)-3-trifluoromethyl-benzoylamino]-benzylamino}-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B10832899.png)

![(11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine](/img/structure/B10832931.png)

![1-({3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}carbonyl)-N-(2-hydroxyethyl)azetidine-3-carboxamide](/img/structure/B10832936.png)

![1-[4-[[4,4,4-Trifluoro-1-[2-methyl-4-(4,5,6,7-tetrahydroindazol-2-yl)phenyl]butyl]amino]benzoyl]piperidine-3-carboxylic acid](/img/structure/B10832956.png)

![3-[2-(trifluoromethyl)-2'-fluoro-4'-bromobenzhydryloxy]-N-(tert-butyl)azetidine-1-carboxamide](/img/structure/B10832963.png)